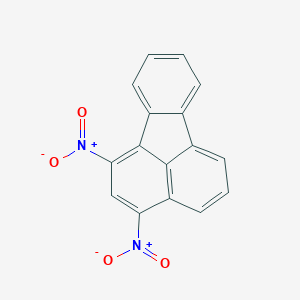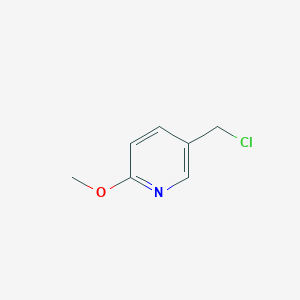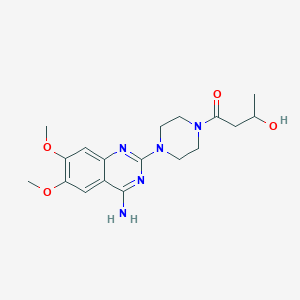
1,3-Dinitrofluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dinitrofluoranthene (DNFA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. DNFA is a yellow powder that is insoluble in water and soluble in organic solvents. It is a potent mutagen and carcinogen, making it a valuable tool for studying the effects of environmental pollutants on DNA.
作用机制
1,3-Dinitrofluoranthene is a potent mutagen and carcinogen due to its ability to intercalate into DNA and disrupt the normal structure of the double helix. This can lead to errors in DNA replication and repair, resulting in mutations and chromosomal abnormalities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to cause DNA damage. This can lead to a variety of health effects, including cancer, birth defects, and developmental disorders. This compound has also been shown to have neurotoxic effects, causing damage to the nervous system and impairing cognitive function.
实验室实验的优点和局限性
The main advantage of using 1,3-Dinitrofluoranthene in lab experiments is its potent mutagenic and carcinogenic properties, which make it a valuable tool for studying the effects of environmental pollutants on DNA. However, its toxicity and potential health effects also make it difficult to work with, requiring strict safety protocols and careful handling.
未来方向
There are several areas of future research that could be explored using 1,3-Dinitrofluoranthene. These include:
1. Investigating the mechanisms of DNA damage and repair caused by environmental pollutants, including this compound.
2. Developing new methods for detecting and measuring DNA damage caused by environmental pollutants.
3. Studying the effects of this compound on different types of cells and tissues, including those in the brain and nervous system.
4. Exploring the potential use of this compound as a biomarker for exposure to environmental pollutants.
5. Developing new methods for reducing the toxicity and health effects of this compound, while still maintaining its mutagenic and carcinogenic properties.
合成方法
1,3-Dinitrofluoranthene can be synthesized through a variety of methods, including the nitration of fluoranthene with a mixture of nitric and sulfuric acid. The resulting compound can be purified through recrystallization and column chromatography.
科学研究应用
1,3-Dinitrofluoranthene is primarily used in scientific research to study the effects of environmental pollutants on DNA. It is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair. This compound has been used in a variety of studies, including those investigating the effects of air pollution on human health and the mechanisms of DNA damage caused by cigarette smoke.
属性
| 110419-21-1 | |
分子式 |
C16H8N2O4 |
分子量 |
292.24 g/mol |
IUPAC 名称 |
1,3-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H |
InChI 键 |
FTDSPQWPNXVQHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
| 110419-21-1 | |
同义词 |
1,3-DINITROFLUORANTHENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)







![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)





